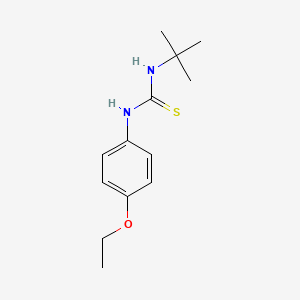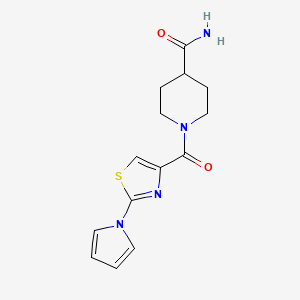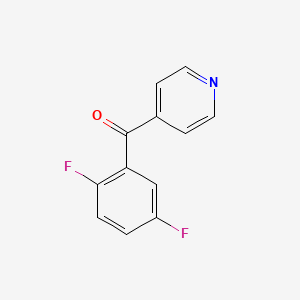![molecular formula C11H8BrN3S B2363689 3-溴-2-甲基-7-(2-噻吩基)吡唑并[1,5-a]嘧啶 CAS No. 439107-63-8](/img/structure/B2363689.png)
3-溴-2-甲基-7-(2-噻吩基)吡唑并[1,5-a]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
科学研究应用
3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It is used in studying enzyme inhibition and molecular interactions due to its ability to interact with various biological targets.
作用机制
Target of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as strategic compounds for optical applications . They have also been synthesized as novel CDK2 targeting compounds .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been shown to inhibit cdk2/cyclin a2, which plays a crucial role in cell cycle progression .
Result of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been shown to significantly inhibit the growth of various cell lines .
生化分析
Biochemical Properties
The biochemical properties of 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine are not fully understood yet. Related pyrazolo[1,5-a]pyrimidines have been found to interact with various enzymes and proteins. For instance, some pyrazolo[1,5-a]pyrimidines have been synthesized as novel CDK2 targeting compounds . CDK2 is a cyclin-dependent kinase responsible for phosphorylation of key components for cell proliferation .
Cellular Effects
The cellular effects of 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine are not well-documented. Related compounds have shown significant inhibitory activity against various cell lines. For example, some pyrazolo[1,5-a]pyrimidines have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Molecular Mechanism
Related compounds have been found to inhibit CDK2/cyclin A2, which is an appealing target for cancer treatment . Molecular docking simulation of these compounds confirmed the good fit into the CDK2 active site through essential hydrogen bonding .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
This includes using efficient catalysts and reaction conditions to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups using reagents like organoboron compounds in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Utilizes palladium catalysts and organoboron reagents to introduce aryl or heteroaryl groups.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various arylated derivatives of the compound .
相似化合物的比较
Similar Compounds
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Similar in structure but with a trifluoromethyl group instead of a methyl group.
Pyrazolo[3,4-d]pyrimidine: Another pyrazolo-pyrimidine derivative with different substitution patterns.
Uniqueness
3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
属性
IUPAC Name |
3-bromo-2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3S/c1-7-10(12)11-13-5-4-8(15(11)14-7)9-3-2-6-16-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUDGVPFWHYBKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
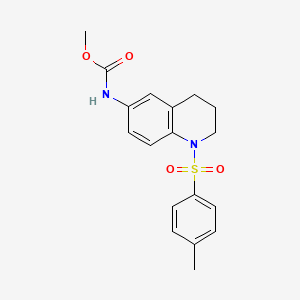

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanecarboxamide](/img/structure/B2363611.png)


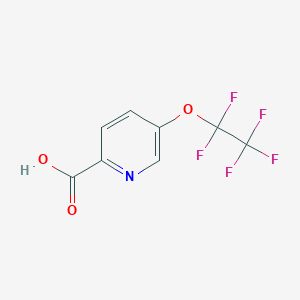
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-methanesulfonylbenzamide](/img/structure/B2363616.png)
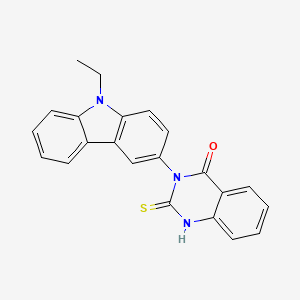
![2-[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2363620.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide](/img/new.no-structure.jpg)
